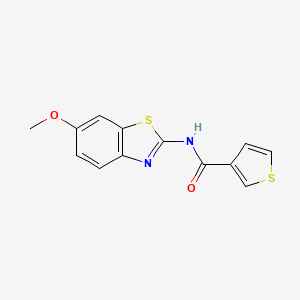![molecular formula C18H16N4O6S B12173037 1,3-Benzodioxol-5-yl[4-(2,1,3-benzoxadiazol-4-ylsulfonyl)piperazin-1-yl]methanone](/img/structure/B12173037.png)
1,3-Benzodioxol-5-yl[4-(2,1,3-benzoxadiazol-4-ylsulfonyl)piperazin-1-yl]methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Benzodioxol-5-yl[4-(2,1,3-benzoxadiazol-4-ylsulfonyl)piperazin-1-yl]methanone is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzodioxole ring fused with a benzoxadiazole moiety, connected through a piperazine linker, making it a versatile molecule for research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Benzodioxol-5-yl[4-(2,1,3-benzoxadiazol-4-ylsulfonyl)piperazin-1-yl]methanone typically involves multiple steps, including the formation of the benzodioxole and benzoxadiazole rings, followed by their coupling through a piperazine linker. Common reagents used in these reactions include palladium catalysts, such as PdCl₂, and bases like cesium carbonate (Cs₂CO₃). The reactions are often carried out in solvents like 1,4-dioxane or toluene under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The choice of solvents and catalysts may also be adjusted to reduce costs and improve efficiency.
化学反応の分析
Types of Reactions
1,3-Benzodioxol-5-yl[4-(2,1,3-benzoxadiazol-4-ylsulfonyl)piperazin-1-yl]methanone can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide (H₂O₂).
Reduction: Employing reducing agents such as sodium borohydride (NaBH₄).
Substitution: Halogenation reactions using reagents like N-bromosuccinimide (NBS).
Common Reagents and Conditions
Oxidation: H₂O₂ in aqueous conditions at elevated temperatures.
Reduction: NaBH₄ in ethanol or methanol at room temperature.
Substitution: NBS in dimethylformamide (DMF) at 0°C to room temperature.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
科学的研究の応用
1,3-Benzodioxol-5-yl[4-(2,1,3-benzoxadiazol-4-ylsulfonyl)piperazin-1-yl]methanone has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Industry: Utilized in the development of new materials with specific electronic or photonic properties.
作用機序
The mechanism of action of 1,3-Benzodioxol-5-yl[4-(2,1,3-benzoxadiazol-4-ylsulfonyl)piperazin-1-yl]methanone involves its interaction with molecular targets such as tubulin, a protein that plays a crucial role in cell division. By binding to tubulin, the compound disrupts microtubule assembly, leading to cell cycle arrest and apoptosis in cancer cells .
類似化合物との比較
Similar Compounds
1,3-Benzodioxole: A simpler structure with similar benzodioxole ring.
Benzoxadiazole derivatives: Compounds with the benzoxadiazole moiety but different linkers or substituents.
Piperazine derivatives: Molecules featuring the piperazine ring but with different functional groups attached.
Uniqueness
1,3-Benzodioxol-5-yl[4-(2,1,3-benzoxadiazol-4-ylsulfonyl)piperazin-1-yl]methanone is unique due to its combination of benzodioxole and benzoxadiazole rings connected through a piperazine linker. This unique structure imparts specific chemical and biological properties that are not observed in simpler or less complex analogs.
特性
分子式 |
C18H16N4O6S |
|---|---|
分子量 |
416.4 g/mol |
IUPAC名 |
1,3-benzodioxol-5-yl-[4-(2,1,3-benzoxadiazol-4-ylsulfonyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C18H16N4O6S/c23-18(12-4-5-14-15(10-12)27-11-26-14)21-6-8-22(9-7-21)29(24,25)16-3-1-2-13-17(16)20-28-19-13/h1-5,10H,6-9,11H2 |
InChIキー |
CONICYJUSDIZAF-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN1C(=O)C2=CC3=C(C=C2)OCO3)S(=O)(=O)C4=CC=CC5=NON=C54 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(6-isopropoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(4-methoxybenzyl)propanamide](/img/structure/B12172956.png)
![2-(1H-indol-1-yl)-N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B12172962.png)
![2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B12172965.png)

![N-(1,3-benzodioxol-5-yl)-N'-{2-[(1H-indol-2-ylcarbonyl)amino]ethyl}ethanediamide](/img/structure/B12172987.png)
![2-{2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl}-N-(3,3-diphenylpropyl)acetamide](/img/structure/B12172988.png)
![2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-N-[2-(1H-indol-1-yl)ethyl]acetamide](/img/structure/B12172995.png)

![(2Z)-2-(1,3-benzoxazol-2-yl)-1-[4-(propan-2-yloxy)phenyl]-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one](/img/structure/B12172999.png)


![7-(4-Chlorophenyl)-5-(4-methoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B12173018.png)
![1-methyl-2-oxo-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]-1,2-dihydroquinoline-4-carboxamide](/img/structure/B12173026.png)

